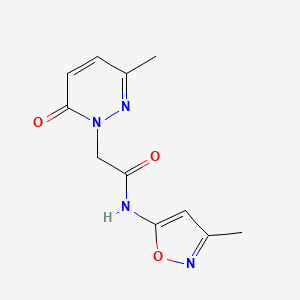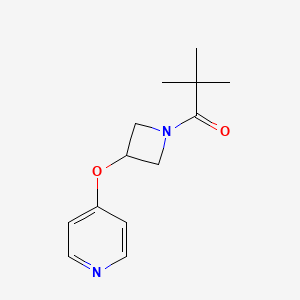
trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride: is a chemical compound with the molecular formula C7H16N2O.2ClH. It is a solid substance that is often used in various scientific research applications. The compound is known for its unique structure, which includes an amino group, an isopropyl group, and a pyrrolidinol ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:
Formation of the Pyrrolidinol Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Isopropyl Group: This step often involves alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process typically includes:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Steps: Such as crystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions can lead to the formation of various reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activity.
- Used in the synthesis of biologically active molecules.
Medicine:
- Investigated for potential therapeutic applications.
- Used in the development of pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the synthesis of advanced materials.
作用机制
The mechanism of action of trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- trans-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride
- trans-4-Amino-1-ethyl-3-pyrrolidinol dihydrochloride
- trans-4-Amino-1-propyl-3-pyrrolidinol dihydrochloride
Uniqueness:
- The presence of the isopropyl group in trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride distinguishes it from other similar compounds.
- This structural difference can lead to variations in reactivity, biological activity, and potential applications.
属性
IUPAC Name |
(3S,4S)-4-amino-1-propan-2-ylpyrrolidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-5(2)9-3-6(8)7(10)4-9;;/h5-7,10H,3-4,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMFUOZROXMDCW-JFYKYWLVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C(C1)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C[C@@H]([C@H](C1)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
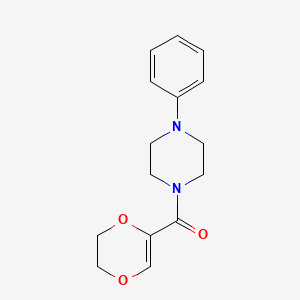
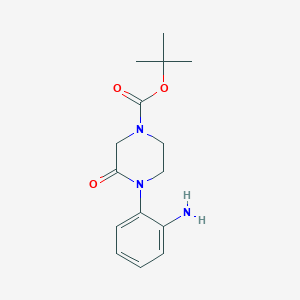
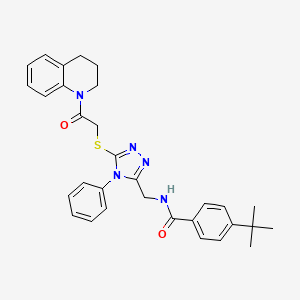

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578734.png)
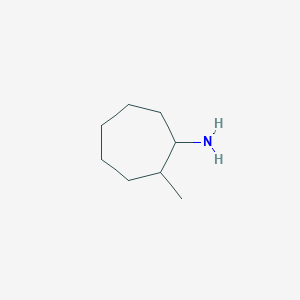
![5-(2-Hydroxyethyl)-6-methyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL](/img/structure/B2578740.png)
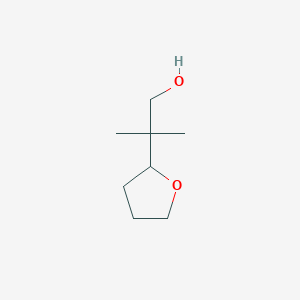
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromobenzamide](/img/structure/B2578742.png)
![2-(2-((5-(Tert-butyl)-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2578743.png)
![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2578744.png)
![4-chloro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B2578746.png)
